molecular formula C9H4BrFO2S B13920375 6-Bromo-5-fluoro-benzo[b]thiophene-2-carboxylic acid

6-Bromo-5-fluoro-benzo[b]thiophene-2-carboxylic acid

Cat. No.: B13920375
M. Wt: 275.10 g/mol
InChI Key: CVMZAKCJTQEANP-UHFFFAOYSA-N
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Description

6-Bromo-5-fluorobenzothiophene-2-carboxylic Acid is a heterocyclic compound that features a benzothiophene core substituted with bromine and fluorine atoms. Benzothiophenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluorobenzothiophene-2-carboxylic Acid typically involves the functionalization of the benzothiophene ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated benzothiophene under palladium catalysis . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluorobenzothiophene-2-carboxylic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-5-fluorobenzothiophene-2-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluorobenzothiophene-2-carboxylic Acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-5-chlorobenzothiophene-2-carboxylic Acid
  • 6-Bromo-5-iodobenzothiophene-2-carboxylic Acid
  • 6-Bromo-5-methylbenzothiophene-2-carboxylic Acid

Uniqueness

6-Bromo-5-fluorobenzothiophene-2-carboxylic Acid is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C9H4BrFO2S

Molecular Weight

275.10 g/mol

IUPAC Name

6-bromo-5-fluoro-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C9H4BrFO2S/c10-5-3-7-4(1-6(5)11)2-8(14-7)9(12)13/h1-3H,(H,12,13)

InChI Key

CVMZAKCJTQEANP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(SC2=CC(=C1F)Br)C(=O)O

Origin of Product

United States

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